N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole core with a methoxyphenyl and a methylthio substituent
Mechanism of Action
Target of Action
The primary target of N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells .
Mode of Action
The mode of action of This compound It can be inferred from similar compounds that it may function as a hole-transporting material, facilitating the movement of positive charges in solar cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound As a potential hole-transporting material, it may play a role in the electron transport chain in solar cells .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to improve the power conversion efficiency of perovskite solar cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, light intensity, and humidity could potentially affect its performance as a hole-transporting material in solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the condensation of 4-methoxyaniline with 2-chloro-6-(methylthio)benzothiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)benzothiazole: Lacks the methylthio substituent, which may affect its chemical reactivity and biological activity.
N-(4-methylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine: Similar structure but with a methyl group instead of a methoxy group, leading to different electronic properties.
N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine: Contains a chloro substituent, which can influence its reactivity and interactions.
Uniqueness
N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methylthio substituents, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-18-11-5-3-10(4-6-11)16-15-17-13-8-7-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYREEJDXPTHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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